

Application Notes and Protocols for DiSulfo-ICG Maleimide Conjugation to Oligonucleotides

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, enabling a wide array of applications from in-vivo imaging to diagnostic assays. Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption around 780 nm and emission near 810 nm, making it ideal for deep-tissue imaging due to minimal autofluorescence and light scattering in this spectral range.[1] The DiSulfo-ICG variant offers enhanced water solubility, simplifying conjugation procedures in aqueous buffers.

This document provides a detailed protocol for the conjugation of **DiSulfo-ICG maleimide** to thiol-modified oligonucleotides. The maleimide group reacts specifically with the free sulfhydryl (thiol) group on the oligonucleotide via a Michael addition reaction to form a stable thioether bond.[2]

Chemical Principle

The conjugation reaction is based on the nucleophilic addition of a thiol group from a modified oligonucleotide to the electron-deficient double bond of the maleimide moiety on the DiSulfo-ICG dye. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[3]

Experimental Protocols Preparation of Thiol-Modified Oligonucleotide







Thiol-modified oligonucleotides are typically shipped in an oxidized, disulfide-protected form to prevent dimerization.[4][5] This disulfide bond must be reduced to a free thiol for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is stable, effective, and does not need to be removed prior to the maleimide conjugation step.[6]

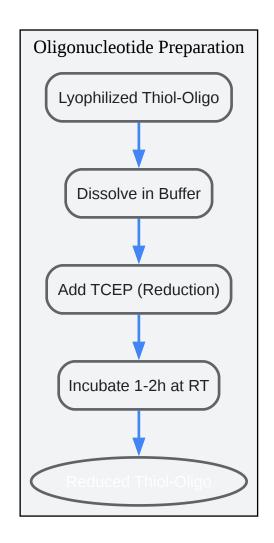
Materials:

- Thiol-modified oligonucleotide (lyophilized)
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (e.g., 100 mM in nuclease-free water)
- Degassed, nuclease-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
- · Nuclease-free water

Protocol:

- Dissolve the lyophilized thiol-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
- Add TCEP solution to the oligonucleotide solution to a final concentration of 10-20 mM.
- Incubate the mixture at room temperature for 1-2 hours to ensure complete reduction of the disulfide bond.[6]





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Figure 1. Workflow for the preparation of thiol-modified oligonucleotides.

Conjugation of DiSulfo-ICG Maleimide to Thiol-Modified Oligonucleotide

This protocol outlines the reaction between the reduced thiol-oligonucleotide and the **DiSulfo-ICG maleimide**. A molar excess of the dye is typically used to ensure efficient labeling of the oligonucleotide.

Materials:

Reduced thiol-modified oligonucleotide solution (from step 1)



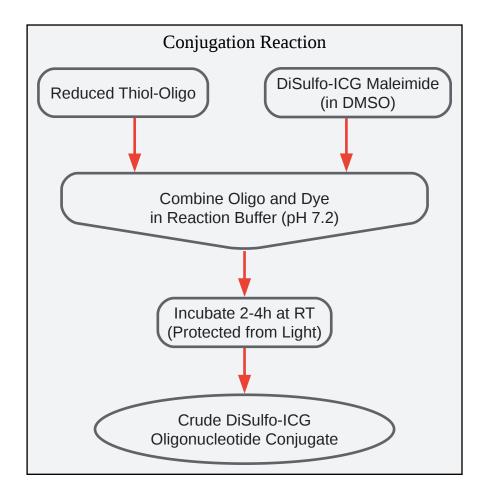
• DiSulfo-ICG maleimide

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Degassed, nuclease-free reaction buffer (pH 7.2)

Protocol:

- Prepare a 10 mM stock solution of **DiSulfo-ICG maleimide** in anhydrous DMSO.
- In a microcentrifuge tube, combine the reduced thiol-modified oligonucleotide solution with the reaction buffer.
- Add a 10-20 fold molar excess of the DiSulfo-ICG maleimide stock solution to the oligonucleotide solution.
- Mix gently by pipetting and incubate at room temperature for 2-4 hours or overnight at 4°C,
 protected from light.





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Figure 2. Workflow for the **DiSulfo-ICG maleimide** conjugation reaction.

Purification of the DiSulfo-ICG-Oligonucleotide Conjugate

Purification is essential to remove unreacted dye and oligonucleotide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.[7] The conjugated oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and will thus have a longer retention time.

Materials:

Crude DiSulfo-ICG-oligonucleotide conjugate solution

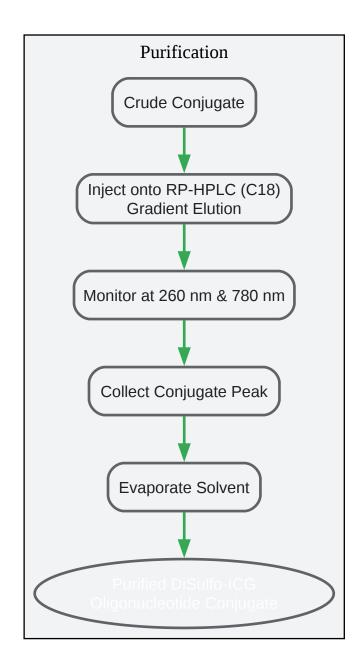


- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in nuclease-free water
- Mobile Phase B: Acetonitrile
- Nuclease-free water

Protocol:

- Dilute the crude reaction mixture with Mobile Phase A.
- Inject the diluted sample onto the C18 column.
- Elute the conjugate using a linear gradient of acetonitrile (e.g., 5-95% Mobile Phase B over 30 minutes).[7]
- Monitor the elution profile at both 260 nm (for the oligonucleotide) and ~780 nm (for the DiSulfo-ICG dye).[7]
- The desired conjugate will show absorbance at both wavelengths.[7] Unlabeled oligonucleotide will only absorb at 260 nm, and free dye will have a different retention time and a high A780/A260 ratio.
- Collect the fractions corresponding to the conjugate peak.
- Evaporate the solvent using a vacuum concentrator.
- Resuspend the purified conjugate in a suitable nuclease-free buffer or water.





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Figure 3. Workflow for the purification of the DiSulfo-ICG-oligonucleotide conjugate.

Data Presentation and Characterization Quantitative Analysis

The success of the conjugation can be quantified by calculating the conjugation efficiency and the dye-to-oligonucleotide ratio.



Parameter	Method	Formula / Procedure	Expected Result
Oligonucleotide Concentration	UV-Vis Spectroscopy	Measure absorbance at 260 nm (A260). Use the oligonucleotide's extinction coefficient (ε260). Conc. (M) = A260 / ε260	Varies based on sample.
Dye Concentration	UV-Vis Spectroscopy	Measure absorbance at ~780 nm (A780). Use the extinction coefficient of DiSulfo-ICG (ε780). Conc. (M) = A780 / ε780	Varies based on sample.
Dye-to-Oligo Ratio	UV-Vis Spectroscopy	Ratio = (A780 / £780) / [(A260 - A780 * CF) / £260] CF is the correction factor for the dye's absorbance at 260 nm.	Typically 0.8 - 1.0 for a 1:1 conjugation.
Conjugation Efficiency	HPLC Analysis	Efficiency (%) = (Area of conjugate peak) / (Area of conjugate peak + Area of unreacted oligo peak) * 100	> 90% with optimized conditions.

Characterization of the Final Conjugate

The purified DiSulfo-ICG-oligonucleotide conjugate should be characterized to confirm its identity and purity.



Technique	Purpose	Expected Outcome
UV-Vis Spectroscopy	Confirm the presence of both the oligonucleotide and the dye.	The spectrum should show two absorbance maxima: one at ~260 nm corresponding to the oligonucleotide and another at ~780 nm for the DiSulfo-ICG dye.
RP-HPLC	Assess purity.	A single major peak with absorbance at both 260 nm and 780 nm.
Mass Spectrometry	Confirm the molecular weight of the conjugate.	The observed mass should correspond to the sum of the molecular weights of the oligonucleotide and the DiSulfo-ICG maleimide.

Stability of the Conjugate

The thioether bond formed between the thiol and the maleimide can be susceptible to a retro-Michael addition, especially in the presence of other thiols like glutathione.[8][9][10] However, subsequent hydrolysis of the succinimide ring in the conjugate can lead to a more stable product.[8][9][10] For applications requiring long-term stability, especially in vivo, it is advisable to assess the stability of the conjugate in relevant biological media.

Condition	Potential Issue	Mitigation/Consideration
Presence of Thiols (e.g., Glutathione)	Retro-Michael addition leading to de-conjugation.	Hydrolysis of the succinimide ring can increase stability.[8][9] [10]
Long-term Storage	Potential for degradation.	Store at -20°C or -80°C in a nuclease-free buffer, protected from light.



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